molecular formula C15H15Cl2NO2 B3033503 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036538-25-6

2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3033503
CAS No.: 1036538-25-6
M. Wt: 312.2 g/mol
InChI Key: QIKFDZJWQMTXIW-UHFFFAOYSA-N
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Description

The compound 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is a synthetic phenolic derivative featuring a 2,5-dichlorophenylamino methyl group attached to a 6-ethoxyphenol backbone. Chlorinated aromatic amines and ethoxyphenol moieties are common in medicinal chemistry, often influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-[(2,5-dichloroanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKFDZJWQMTXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the field of proteomics . Its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not intended for clinical use.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2,5-Dichloro Not Provided Not Provided Hypothesized high electrophilicity
3,5-Dichloro Analog 3,5-Dichloro C₁₅H₁₅Cl₂NO₂ 312.19 Enhanced π-π stacking
2,5-Diethoxy Analog (sc-495315) 2,5-Diethoxy Likely C₁₉H₂₅NO₄ ~331.4 High solubility, rapid acylation
2,5-Dimethyl Analog (sc-495316) 2,5-Dimethyl Likely C₁₇H₂₁NO₂ ~271.4 Increased lipophilicity
3-Chloro-2-methyl Analog 3-Chloro-2-methyl C₁₆H₁₈ClNO₂ 291.77 Steric hindrance, ≥97% purity

Research Findings and Implications

  • Electrophilicity and Reactivity : Chlorine substituents (electron-withdrawing) enhance electrophilic character, favoring reactions like nucleophilic aromatic substitution. Ethoxy groups (electron-donating) shift reactivity toward hydrogen bonding and acylation .
  • Biological Interactions : Bulky substituents (e.g., tetrahydronaphthalene in GW 280264X) improve target selectivity, while methyl groups may reduce binding specificity due to steric effects .
  • Synthetic Utility : High-purity analogs (e.g., ≥97% purity in MolCore’s 3-chloro-2-methyl derivative) are critical intermediates in API manufacturing, emphasizing the need for precise substituent control .

Biological Activity

2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

The compound has the molecular formula C15H16Cl2N1O2C_{15}H_{16}Cl_2N_1O_2 and a molecular weight of 307.20 g/mol. Its structure features a dichlorophenyl group and an ethoxyphenol moiety, which contribute to its unique reactivity and biological properties.

The biological activity of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to bind to specific proteins or enzymes, altering their activity and function. This interaction can lead to modulation of biochemical pathways relevant to disease processes.

Biological Activities

Research indicates that 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent in preliminary studies. Its phenolic structure may enhance its ability to disrupt microbial cell membranes.
  • Antiviral Properties : Some studies suggest that this compound may inhibit viral replication, particularly in adenoviral infections, making it a candidate for further investigation in antiviral drug development.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways indicates its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that derivatives of similar compounds significantly inhibited human adenovirus (HAdV) replication with low cytotoxicity. The selectivity index for some analogues was greater than 100, indicating their potential as therapeutic agents against viral infections .
  • Antimicrobial Testing : In vitro tests showed that 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol exhibited significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may affect the DNA replication process of certain viruses, highlighting its role as a potential inhibitor in viral life cycles .

Comparative Analysis of Biological Activity

Compound NameAntimicrobial ActivityAntiviral ActivityAnti-inflammatory Potential
2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenolModerateSignificantHigh
Analog AHighModerateLow
Analog BLowHighModerate

Applications in Research and Industry

The unique properties of 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol make it suitable for various applications:

  • Medicinal Chemistry : Investigated for therapeutic applications due to its biochemical properties.
  • Proteomics Research : Used as a reagent in studies involving protein interactions and functions.
  • Material Science : Potentially utilized in the development of new materials and chemical products due to its reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol
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2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol

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